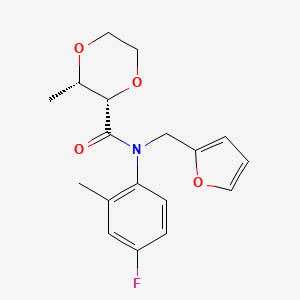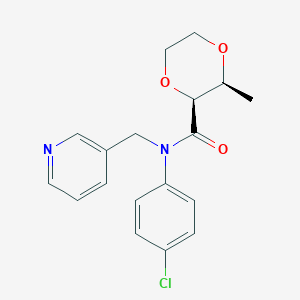![molecular formula C21H24N4O B7353059 (2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine](/img/structure/B7353059.png)
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine, also known as MP-10, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MP-10 is a highly potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.
Mecanismo De Acción
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine works by binding to the μ-opioid receptor and activating it, which leads to the inhibition of pain signals in the brain and spinal cord. The activation of the μ-opioid receptor also leads to the release of dopamine, which is a neurotransmitter that is involved in reward and pleasure. This mechanism of action is similar to other opioid drugs, but this compound has a higher selectivity and potency for the μ-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and euphoria in animal studies. It has also been shown to have antidepressant and anxiolytic effects. This compound has a longer duration of action compared to other opioid drugs, which may reduce the need for frequent dosing. However, this compound also has some negative effects, such as respiratory depression and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine has several advantages for laboratory experiments, such as its high potency and selectivity for the μ-opioid receptor, which makes it useful for studying the receptor's function and signaling pathways. This compound also has a long half-life, which allows for longer experiments. However, this compound is a synthetic compound that requires specialized equipment and expertise to synthesize and purify, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on (2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine. One area of interest is the development of new analogs that have improved pharmacological properties, such as reduced side effects and increased selectivity for the μ-opioid receptor. Another area of interest is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may have implications for its use in treating psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of (2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine involves several steps, including the preparation of the starting materials, the formation of the oxolane ring, and the introduction of the phenylpyrazole and methylamino groups. The final product is obtained through purification and isolation techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound is highly effective in reducing pain and has a lower risk of addiction and tolerance compared to traditional opioid drugs. This compound has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-22-18-10-6-5-7-16(18)15-23-19-12-14-26-21(19)20-11-13-24-25(20)17-8-3-2-4-9-17/h2-11,13,19,21-23H,12,14-15H2,1H3/t19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZSAAFBTXOGEK-TZIWHRDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CNC2CCOC2C3=CC=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC=C1CN[C@@H]2CCO[C@H]2C3=CC=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-1-[(3R,4S)-4-ethoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B7352983.png)
![(2R,3R)-2-[5-(2-ethylphenyl)pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7352984.png)
![(2R,3R)-2-[5-(4-chloro-2-fluorophenyl)pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7352985.png)
![1-[[5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one](/img/structure/B7352986.png)
![5-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353002.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(6-methoxypyrimidin-4-yl)-1,2,4-oxadiazole](/img/structure/B7353014.png)
![5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole](/img/structure/B7353017.png)
![3-[(2R,3S)-2-tert-butyloxolan-3-yl]-5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7353028.png)
![3-[3-[(3R,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]-1,2,4-oxadiazol-5-yl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B7353036.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353042.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-[1-(2-fluoroethyl)pyrazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7353046.png)

![(2S,3R)-N-[[5-methyl-2-(methylamino)phenyl]methyl]-2-(1-methylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7353056.png)
